2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)7-1-3-8(4-2-7)16(14,15)6-5-13/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVHYIFQWMKQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621383 | |
| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186405-37-8 | |
| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonyl Chloride Intermediate Pathway
The most direct route involves synthesizing 4-trifluoromethylbenzenesulfonyl chloride as a key intermediate, followed by nucleophilic substitution to introduce the acetonitrile group.
Preparation of 4-Trifluoromethylbenzenesulfonyl Chloride
Chlorosulfonation of 4-trifluoromethylbenzene is a well-documented method. In Patent CN102336689A , a similar compound, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, is synthesized via nitration, reduction, diazotization, and chlorosulfonation. Adapting this protocol:
-
Nitration : 4-Trifluoromethylbenzene is nitrated at 30–40°C using HNO₃/H₂SO₄ to introduce a nitro group.
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Reduction : Catalytic hydrogenation (e.g., Fe/NH₄Cl in alcohol/water) converts the nitro group to an amine.
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Diazotization : The amine is treated with NaNO₂/HCl to form a diazonium salt.
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Chlorosulfonation : Reaction with chlorosulfonic acid introduces the sulfonyl chloride group.
Key Conditions :
Oxime Dehydration Strategy
Inspired by Patent CN109438282B , where 2-nitro-4-trifluoromethylbenzonitrile is synthesized via oxime formation and dehydration, this approach could be adapted for the target compound:
-
Sulfonyl Aldehyde Synthesis :
Oxidize 4-trifluoromethylbenzenethiol to the sulfonyl aldehyde using KMnO₄ or electrochemical methods. -
Oxime Formation :
React the aldehyde with hydroxylamine hydrochloride in water (pH 7–8). -
Dehydration to Nitrile :
Treat the oxime with acetic anhydride and a nickel catalyst in acetonitrile.
Example Parameters from Patent CN109438282B :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxime Formation | NH₂OH·HCl, KOH (2:1 molar ratio), H₂O, 12°C | 88–89% |
| Dehydration | Acetic anhydride, Ni catalyst, 85°C | 81–83% |
Catalytic and Solvent Optimization
Catalyst Selection
Nickel-based catalysts (e.g., Ni acetate/Raney Ni) are critical for dehydration steps, as shown in Patent CN109438282B . The compounded catalyst improves yield by 15–20% compared to homogeneous catalysts.
Solvent Effects
-
Acetonitrile : Enhances reaction rates in dehydration steps due to its high polarity.
-
Dichloromethane : Preferred for chlorosulfonation to minimize side reactions.
Challenges and Mitigation Strategies
Steric Hindrance
The trifluoromethyl group’s bulkiness may slow sulfonation. Patent CN102336689A addresses this by maintaining low temperatures (0–5°C) during chlorosulfonation.
Byproduct Formation
Electrochemical methods (as in DOI 10.1021/jacs.9b06126 ) reduce disulfide byproducts by controlling voltage (3.2 V) and current (20 mA).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Sulfonyl Chloride Route | Scalable, high purity | Requires hazardous ClSO₃H | 70–80% |
| Oxime Dehydration | Mild conditions, fewer byproducts | Multi-step, lower overall yield | 60–70% |
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, primary amines, and substituted acetonitriles, depending on the reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
TFBSAC serves as an essential building block in organic synthesis. It is utilized in the preparation of complex molecules through various chemical reactions:
- Nucleophilic Substitution : The nitrile group can be substituted with other functional groups.
- Reduction Reactions : Conversion of the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : Formation of sulfonyl derivatives through oxidation processes.
| Reaction Type | Major Products Formed |
|---|---|
| Nucleophilic Substitution | Substituted acetonitriles |
| Reduction | Primary amines |
| Oxidation | Sulfonyl derivatives |
Pharmaceutical Applications
TFBSAC is being explored for its potential use in developing bioactive molecules. Its ability to interact with nucleophiles makes it a candidate for synthesizing pharmaceutical intermediates. The trifluoromethyl group enhances the biological activity of compounds derived from TFBSAC, leading to promising therapeutic effects.
Biological Studies
In biochemical studies, TFBSAC acts as a probe to investigate interactions within biological systems. Its electrophilic nature allows it to form covalent bonds with nucleophiles, modulating enzyme activities and influencing various biological pathways.
Case Study 1: Inhibition of LSD1
Research has demonstrated that compounds similar to TFBSAC can act as selective inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. The incorporation of TFBSAC into inhibitor designs has shown potential for therapeutic applications in cancer treatment by modulating gene expression.
Case Study 2: Synthesis of Bioactive Molecules
A study reported the successful synthesis of novel thiazole derivatives using TFBSAC as a key intermediate. These derivatives exhibited significant antibacterial activity, highlighting the compound's utility in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl and sulfonyl groups in the target compound enhance its stability and reduce nucleophilicity compared to hydroxyl (-OH) or amino (-NH₂) analogs .
- Solubility : The -SO₂- and -CF₃ groups likely render the compound less water-soluble than hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)acetonitrile) but more soluble in polar aprotic solvents .
Reactivity and Electronic Properties
HOMO-LUMO Analysis
While direct DFT calculations for this compound are unavailable, studies on sulfonated and cyanated analogs (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) suggest:
- HOMO-LUMO Gaps : Electron-withdrawing groups (-CF₃, -SO₂-) lower the LUMO energy, enhancing electrophilicity and reactivity toward nucleophilic attack .
- Charge Distribution : The -CN group in acetonitrile derivatives localizes electron density, facilitating reactions such as hydrolysis to carboxylic acids or participation in cycloadditions .
Comparative Reactivity
- Hydrolysis : The -CN group in 2-(4-hydroxyphenyl)acetonitrile hydrolyzes slowly under acidic conditions, whereas electron-withdrawing groups in the target compound may accelerate this process .
- Nucleophilic Substitution : The sulfonyl group in the target compound may activate the benzene ring for substitution reactions, unlike halogenated analogs (e.g., 2,4-difluorophenylacetonitrile), which undergo dehalogenation .
Biological Activity
2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile, with the chemical formula C₉H₆F₃NO₂S, is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₆F₃NO₂S
- Molecular Weight : 249.21 g/mol
- CAS Number : 186405-37-8
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems, leading to the formation of covalent bonds that can modulate enzyme activity and other protein functions. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The specific mechanisms include inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain leukemia cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key signaling pathways involved in cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
- Anticancer Properties : In a study involving P388 murine leukemia cells, this compound exhibited IC50 values around 15 µM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
Data Table: Summary of Biological Activities
| Activity | Tested Organisms/Cell Lines | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | MIC = 32 µg/mL | Inhibition of cell wall synthesis |
| Anticancer | P388 murine leukemia cells | IC50 = 15 µM | Induction of apoptosis via caspase activation |
Future Directions
The potential applications of this compound extend beyond antimicrobial and anticancer activities. Its role as a building block in organic synthesis positions it as a valuable intermediate in pharmaceutical development. Future research could explore its effectiveness in combination therapies or its utility in targeting specific molecular pathways in cancer treatment.
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile?
Answer:
The synthesis typically involves sulfonylation of acetonitrile derivatives. A common route is the reaction of 4-trifluoromethylbenzenesulfonyl chloride with acetonitrile precursors under basic conditions (e.g., NaH or EtN in anhydrous THF). Key considerations include:
- Reagent purity : Ensure the sulfonyl chloride is free of hydrolysis byproducts (e.g., sulfonic acids) to avoid side reactions.
- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonyl chloride addition to minimize decomposition.
- Workup : Extract the product using dichloromethane and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?
Answer:
X-ray crystallography is critical for confirming molecular geometry, especially when NMR data are inconclusive due to rotational isomers or dynamic effects. Use SHELXL for refinement:
- Data collection : High-resolution (<1.0 Å) data reduce thermal motion artifacts.
- Flack parameter : Apply the Flack x parameter to determine absolute configuration if chirality is suspected, as it avoids false positives in near-centrosymmetric structures .
- Electron density maps : Analyze residual density near the trifluoromethyl group to confirm its orientation and rule out disorder .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- and NMR : Identify proton environments (e.g., acetonitrile CH at ~3.8 ppm) and confirm trifluoromethyl group integrity (-CF at ~-60 ppm in ).
- IR spectroscopy : Detect sulfonyl S=O stretches (~1350–1300 cm) and nitrile C≡N (~2250 cm).
- Mass spectrometry (HRMS) : Verify molecular ion [M+H] and fragmentation patterns (e.g., loss of SOCF group) .
Advanced: How does the electron-withdrawing trifluoromethyl group influence reaction kinetics in nucleophilic substitutions?
Answer:
The -CF group increases sulfonyl electrophilicity, accelerating SN reactions. However, steric hindrance may reduce accessibility. Methodological approaches include:
- Kinetic studies : Monitor reactions via HPLC or NMR to determine rate constants.
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states and quantify steric/electronic effects .
- Isotopic labeling : Introduce in sulfonyl groups to track mechanistic pathways .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
Use mixed solvents to balance solubility and polarity:
- Primary solvent : Acetonitrile (high solubility at elevated temperatures).
- Anti-solvent : Hexane or diethyl ether (induce crystallization upon cooling).
- Crystallization conditions : Slow evaporation at 4°C yields single crystals suitable for X-ray analysis. Avoid protic solvents (e.g., methanol) to prevent sulfonyl group hydrolysis .
Advanced: How can contradictory reactivity data (e.g., unexpected stability in acidic conditions) be systematically investigated?
Answer:
- pH-dependent stability assays : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring.
- Mechanistic probes : Introduce radical scavengers (e.g., BHT) to test for radical-mediated decomposition.
- Crystallographic evidence : Compare crystal packing forces (e.g., hydrogen bonding networks) that may stabilize the compound under acidic conditions .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and a fume hood due to potential toxicity (H301: Toxic if swallowed).
- Storage : Keep in amber vials under inert atmosphere (Ar/N) at -20°C to prevent moisture absorption and nitrile degradation.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can computational tools predict the compound’s reactivity in multi-step syntheses?
Answer:
- Retrosynthetic analysis : Use AI-based platforms (e.g., Chematica) to identify viable precursors and reaction pathways.
- Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Docking studies : Model interactions with biological targets (e.g., serine proteases) to guide derivatization for enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
